molecular formula C23H20FN5O3S B2898642 Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate CAS No. 443356-11-4

Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate

Cat. No.: B2898642
CAS No.: 443356-11-4
M. Wt: 465.5
InChI Key: FLRBWUVJLXGYGT-UHFFFAOYSA-N
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Description

Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a quinazoline core, a pyrimidinyl group, and a fluorophenyl moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Properties

IUPAC Name

methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3S/c1-13-9-14(2)26-22(25-13)28-29-20(30)18-8-7-16(21(31)32-3)11-19(18)27-23(29)33-12-15-5-4-6-17(24)10-15/h4-11H,12H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRBWUVJLXGYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2SCC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazoline core One common approach is the condensation of anthranilic acid with an appropriate isocyanate derivative to form the quinazoline scaffold

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and control reaction conditions. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinazoline core can be oxidized to form quinazolinone derivatives.

  • Reduction: Reduction reactions can be performed on the quinazoline ring to yield dihydroquinazolines.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alkyl halides, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinazolinone derivatives.

  • Reduction Products: Dihydroquinazolines.

  • Substitution Products: Various derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.

  • Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Quinazoline Derivatives: Other quinazoline-based compounds with different substituents.

  • Pyrimidinyl Compounds: Compounds containing pyrimidinyl groups with various functional groups.

  • Fluorophenyl Compounds: Compounds featuring fluorophenyl moieties.

Uniqueness: This compound stands out due to its specific combination of quinazoline, pyrimidinyl, and fluorophenyl groups, which contribute to its unique chemical and biological properties.

Biological Activity

Molecular Formula and Weight

  • Chemical Formula : C₁₄H₁₅F N₄O₃S
  • Molecular Weight : 343.36 g/mol

Structural Characteristics

The structural features include:

  • A quinazoline core, which is known for various biological activities.
  • A pyrimidine moiety that may enhance interactions with biological targets.
  • A fluorophenyl group that could contribute to the compound's lipophilicity and receptor binding affinity.

Anticancer Properties

Research has indicated that compounds with similar structures to methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation and survival. They may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes:

  • Target Enzymes : Potential inhibition of protein kinases and other enzymes critical for tumor growth and metastasis.

Antimicrobial Activity

Preliminary studies suggest that the compound could possess antimicrobial properties:

  • Activity Spectrum : Effective against certain bacterial strains and fungi, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of quinazoline-based compounds and tested their efficacy against several cancer cell lines. The results indicated that modifications at the pyrimidine position significantly enhanced cytotoxicity against breast cancer cells (MCF-7) compared to controls.

Case Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays demonstrated that this compound inhibited the activity of specific kinases involved in cell signaling pathways associated with cancer progression. The IC50 values were determined to be in the low micromolar range, indicating potent inhibitory effects.

Table of Biological Activities

Activity TypeTarget/EffectReference
AnticancerMCF-7 Cell LineJournal of Medicinal Chemistry
Enzyme InhibitionProtein KinasesBiochemical Journal
AntimicrobialVarious Bacterial StrainsAntimicrobial Agents and Chemotherapy

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